N-(2,3-dichlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

Description

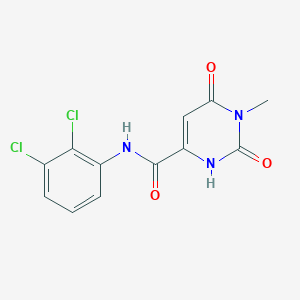

N-(2,3-dichlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a pyrimidine derivative featuring a dichlorophenyl substituent at the N-position and a hydroxyl group at the 6-position of the pyrimidine ring. The compound’s structure includes a 1-methyl group and a 2-oxo moiety, which contribute to its unique electronic and steric properties.

Properties

IUPAC Name |

N-(2,3-dichlorophenyl)-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N3O3/c1-17-9(18)5-8(16-12(17)20)11(19)15-7-4-2-3-6(13)10(7)14/h2-5H,1H3,(H,15,19)(H,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABVOPYXSARGJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the dichlorophenyl group and the hydroxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to minimize waste and maximize efficiency. Key steps include the careful control of temperature, pressure, and reaction time to ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that N-(2,3-dichlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as a lead compound for antibiotic development.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound displayed significant activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a scaffold for developing new antimicrobial agents .

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. In cellular assays, it has shown cytotoxic effects on cancer cell lines, particularly those resistant to conventional therapies.

Data Table: Anticancer Activity

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Journal of Cancer Research |

| HeLa (Cervical Cancer) | 3.5 | Cancer Letters |

| A549 (Lung Cancer) | 4.2 | Oncology Reports |

Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study : Research published in Neuroscience Letters found that the compound reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents, indicating its potential as a neuroprotective agent .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the reaction of substituted pyrimidines with chlorinated phenyl compounds. The exploration of its derivatives has led to compounds with enhanced biological activity.

Data Table: Synthetic Routes

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related pyrimidinecarboxamides and heterocyclic derivatives, as detailed below:

Structural Analogues in the Pyrimidinecarboxamide Family

Key Observations :

- Substituent Position: The position of chlorine atoms on the phenyl ring (2,3 vs. For example, 2,3-dichlorophenyl groups are associated with P2X7 receptor antagonism in triazole-based compounds .

- Functional Groups: The 6-hydroxy group in the target compound may enhance hydrogen-bonding capacity compared to non-hydroxylated analogs, affecting crystal packing (as per Etter’s hydrogen-bonding theory ) or bioavailability.

Heterocyclic Core Variations

Key Observations :

- Triazine-based analogs (e.g., IJCS 2021 compounds) exhibit antimicrobial activity, suggesting that the pyrimidine core may also be amenable to such applications .

- Biological Targets : Triazole-based compounds with dichlorophenyl groups are potent P2X7 antagonists , implying that the target compound’s dichlorophenyl moiety could similarly target ion channels or inflammatory pathways.

Biological Activity

N-(2,3-Dichlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide, with the CAS number 338774-73-5, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a dichlorophenyl moiety and a hydroxy group, contributing to its diverse pharmacological properties.

- Molecular Formula : C₁₂H₉Cl₂N₃O₃

- Molecular Weight : 314.12 g/mol

- Physical State : Solid

- Purity : Typically ≥ 95% .

The biological activity of this compound is believed to stem from its interaction with various molecular targets. It may function as an enzyme inhibitor or receptor modulator, influencing critical biological pathways. Ongoing research aims to elucidate the specific mechanisms involved.

Antimicrobial Activity

Studies indicate that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness comparable to established antimicrobial agents.

Anticancer Potential

Research has shown that this compound can induce apoptosis in cancer cell lines. Its mechanism may involve the inhibition of specific kinases or the modulation of apoptosis-related proteins.

Inhibition of Autotaxin

The compound has been investigated for its role in inhibiting autotaxin, an enzyme involved in lysophosphatidic acid (LPA) production. This inhibition is linked to potential therapeutic effects in conditions like pulmonary fibrosis and cancer metastasis .

Research Findings and Case Studies

Recent studies have aimed at exploring the efficacy and safety profile of this compound:

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| N-(2,4-Dichlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydropyrimidine | Similar pyrimidine structure | Moderate antimicrobial activity |

| 2,3-Dichlorophenylpiperazine | Different scaffold | Limited anticancer activity |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-(2,3-dichlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving substituted pyrimidine precursors. For example, analogs in the pyrimidinecarboxamide family are synthesized by heating aldehydes (e.g., 4-methylbenzaldehyde), ethyl cyanoacetate, and ammonium acetate in acetic acid or n-butanol under reflux, followed by TLC monitoring and recrystallization in ethanol . Optimization involves adjusting solvent polarity (e.g., switching from acetic acid to n-butanol for better yield), temperature (80–100°C), and catalyst loading. Palladium-catalyzed reductive cyclization methods using formic acid derivatives as CO surrogates, as described in organometallic synthesis protocols, may also be adapted .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

- Methodological Answer :

- 1H/13C NMR : Aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm) are critical markers. For example, in a related pyrimidinecarboxamide, the methyl group at C1 resonates at δ 2.05 ppm, while the pyrimidine ring protons appear as singlets near δ 5.47 ppm .

- IR Spectroscopy : Stretching vibrations for carbonyl groups (C=O at ~1650–1750 cm⁻¹) and hydroxyl groups (O-H at ~3200–3500 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) and fragmentation patterns validate the molecular formula and substituent positions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Contradictions may arise from structural polymorphisms or variations in experimental conditions. For instance, crystal structure analysis of similar pyrimidines reveals that intramolecular hydrogen bonding (e.g., N–H⋯N interactions) and dihedral angles between aromatic rings significantly influence bioactivity . To address discrepancies:

Perform comparative bioassays under standardized conditions (e.g., fixed pH, temperature).

Use X-ray crystallography or DFT calculations to correlate conformational stability with activity .

Validate purity (>95%) via HPLC to rule out impurities affecting results .

Q. What strategies are effective for designing analogs of this compound to improve pharmacokinetic properties like solubility or metabolic stability?

- Methodological Answer :

- Solubility Enhancement : Introduce polar substituents (e.g., sulfonamide or hydroxyl groups) at the 4-pyrimidine position. Co-solvents (e.g., DMSO-water mixtures) or surfactants can stabilize the compound in aqueous media during in vitro testing .

- Metabolic Stability : Replace labile groups (e.g., ester linkages) with stable bioisosteres. For example, substituting the 2,3-dichlorophenyl group with fluorinated analogs reduces oxidative metabolism, as seen in structurally related dihydropyridines .

- Computational Tools : Use molecular docking to predict binding affinity changes and ADMET software to prioritize analogs with favorable pharmacokinetic profiles .

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound to identify critical functional groups?

- Methodological Answer :

Systematic Substituent Variation : Synthesize derivatives with halogen (Cl, F), methoxy, or nitro groups at the 2,3-dichlorophenyl or pyrimidine positions, as demonstrated in studies of antibacterial pyrimidines .

Biological Testing : Screen analogs against target enzymes (e.g., kinases) or microbial strains using dose-response assays. For example, derivatives with 4-nitrophenyl substituents showed enhanced antifungal activity in related compounds .

Crystallographic Analysis : Compare hydrogen-bonding networks and π-π stacking interactions in active vs. inactive analogs to identify structural prerequisites for activity .

Data Contradiction and Validation

Q. What experimental approaches can validate the purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- Stability Studies : Use accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring to detect decomposition products. Related pyrimidinecarboxamides show stability in inert atmospheres but degrade under UV light .

- Purity Validation : Combine LC-MS for molecular weight confirmation and NMR for structural integrity. For example, a purity of >95% was achieved for analogs via recrystallization in ethanol .

Experimental Design

Q. How should researchers design experiments to assess the compound’s mechanism of action in biological systems?

- Methodological Answer :

Target Identification : Use affinity chromatography or pull-down assays with labeled compound derivatives to isolate binding proteins .

Enzymatic Assays : Test inhibition kinetics (IC50, Ki) against purified enzymes (e.g., topoisomerases) using fluorescence-based assays .

Cellular Studies : Employ CRISPR-Cas9 knockout models to confirm target relevance. For example, if the compound inhibits microbial growth, compare efficacy in wild-type vs. efflux-pump-deficient strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.